Cas no 78600-33-6 (3-Bromotriphenylamine)

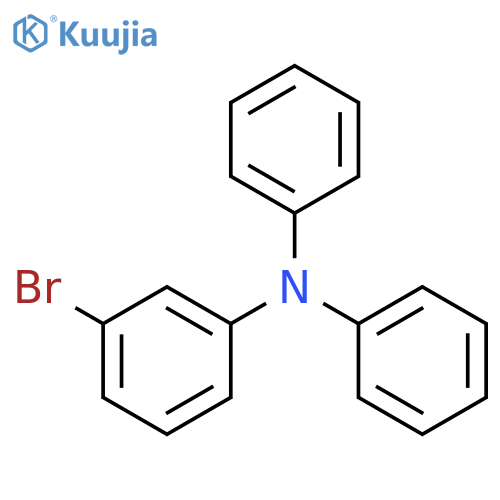

3-Bromotriphenylamine structure

商品名:3-Bromotriphenylamine

CAS番号:78600-33-6

MF:C18H14BrN

メガワット:324.214463710785

MDL:MFCD06798123

CID:553373

PubChem ID:24883542

3-Bromotriphenylamine 化学的及び物理的性質

名前と識別子

-

- Benzenamine,3-bromo-N,N-diphenyl-

- 3-Bromo Triphenylamine

- 3-Bromo-N,N-diphenylaniline

- 3-bromo-N,N-diphenylBenzenamine

- 3-Bromotriphenylamine

- 3-Bromo-N,N-diphenylaniline;Benzenamine, 3-romo-,-iphenyl-

- N,N-Diphenyl-3-bromoaniline

- 3-bromo-N,N-diphenyl-aniline

- YDXLVFKTOSKBKT-UHFFFAOYSA-N

- Benzenamine, 3-bromo-N,N-diphenyl-

- N-(3-bromophenyl)-N,N-diphenylamine

- DTXSID80584595

- 3-BROMO-N N-DIPHENYLANILINE 97

- A852008

- 78600-33-6

- 3-Bromo-N,N-diphenylaniline, 97%

- C16378

- 3-bromo-n n-diphenylaniline

- CS-W013944

- FT-0718618

- 3-Bromo-N,N-diphenylaniline;Benzenamine, 3-bromo-N,N-diphenyl-

- SCHEMBL4890429

- AKOS025295759

- AS-59118

- B4036

- MFCD06798123

- DB-075496

-

- MDL: MFCD06798123

- インチ: 1S/C18H14BrN/c19-15-8-7-13-18(14-15)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H

- InChIKey: YDXLVFKTOSKBKT-UHFFFAOYSA-N

- ほほえんだ: BrC1=C([H])C([H])=C([H])C(=C1[H])N(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 323.03100

- どういたいしつりょう: 323.03096g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 263

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 3.2

- 疎水性パラメータ計算基準値(XlogP): 5.9

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.369±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 90.0 to 94.0 deg-C

- ふってん: 193°C/2.5mmHg(lit.)

- フラッシュポイント: 207.2±24.0 °C

- 屈折率: 1.664

- ようかいど: Insuluble (2.5E-4 g/L) (25 ºC),

- PSA: 3.24000

- LogP: 5.91890

3-Bromotriphenylamine セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302-H315-H317-H319-H335-H413

- 警告文: P261-P280-P305 + P351 + P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-36/37/38

- セキュリティの説明: S26; S36/37/39

-

危険物標識:

- セキュリティ用語:26-36/37/39

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

- リスク用語:R22; R36/37/38

3-Bromotriphenylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1043534-1g |

3-Bromo-N,N-diphenylaniline |

78600-33-6 | 98% | 1g |

¥84.00 | 2024-07-28 | |

| eNovation Chemicals LLC | D628085-1g |

3-Bromotriphenylamine |

78600-33-6 | 97% | 1g |

$200 | 2023-09-03 | |

| abcr | AB473992-1 g |

3-Bromotriphenylamine, 98%; . |

78600-33-6 | 98% | 1g |

€87.50 | 2023-07-18 | |

| abcr | AB473992-5g |

3-Bromotriphenylamine, 98%; . |

78600-33-6 | 98% | 5g |

€232.00 | 2025-03-19 | |

| Ambeed | A507537-5g |

3-Bromo-N,N-diphenylaniline |

78600-33-6 | 99% | 5g |

$35.0 | 2025-02-24 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B134545-1g |

3-Bromotriphenylamine |

78600-33-6 | >98.0% | 1g |

¥91.90 | 2023-09-04 | |

| Chemenu | CM219986-25g |

3-Bromo-N,N-diphenylaniline |

78600-33-6 | 95% | 25g |

$184 | 2022-06-10 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B834747-1g |

3-Bromotriphenylamine |

78600-33-6 | 97% | 1g |

¥96.00 | 2022-09-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1043534-25g |

3-Bromo-N,N-diphenylaniline |

78600-33-6 | 98% | 25g |

¥1488.00 | 2024-07-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4036-5g |

3-Bromotriphenylamine |

78600-33-6 | 98.0%(GC) | 5g |

¥690.0 | 2022-05-30 |

3-Bromotriphenylamine 関連文献

-

Seokwoo Kang,Hyocheol Jung,Hayoon Lee,Sunwoo Park,Joonghan Kim,Jongwook Park J. Mater. Chem. C 2019 7 14709

78600-33-6 (3-Bromotriphenylamine) 関連製品

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:78600-33-6)3-Bromotriphenylamine

清らかである:99%

はかる:25g

価格 ($):225.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:78600-33-6)3-BROMO-N N-DIPHENYLANILINE 97

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ